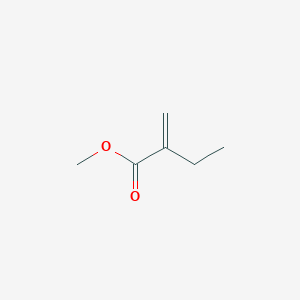

METHYL 2-METHYLENEBUTANOATE

Description

Chemical Identity:

- IUPAC Name: Methyl 3-hydroxy-2-methylenebutyrate

- Molecular Formula: C₆H₁₀O₃

- Molecular Weight: 130.14 g/mol

- CAS Registry: 18020-65-0

- Categories: Acrylate, Acrylic Monomers .

Structural Features:

This compound contains a methylene group (C=CH₂) at the 2-position and a hydroxyl (-OH) group at the 3-position on a four-carbon butyrate backbone esterified with a methyl group. The dual functionality (methylene and hydroxyl) distinguishes it from simpler acrylates.

Applications:

Primarily used in polymer synthesis, its hydroxyl group enables hydrogen bonding, enhancing adhesion properties in coatings and adhesives .

Properties

IUPAC Name |

methyl 2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJJSJJGBZXUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176174 | |

| Record name | Butanoic acid, 2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-67-5 | |

| Record name | Butanoic acid, 2-methylene-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methylidenebutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: METHYL 2-METHYLENEBUTANOATE can be synthesized through several methods. One common approach involves the esterification of 2-ethylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, methyl 2-ethylacrylate is often produced via the transesterification of methyl acrylate with 2-ethyl alcohol. This process is catalyzed by acidic ion exchangers and is carried out at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Hydrogen Abstraction Reactions

Methyl 2-methylenebutanoate undergoes hydrogen abstraction reactions, particularly relevant in combustion and radical chemistry. These reactions involve the removal of a hydrogen atom from specific carbon sites (α, β, γ, δ), with reactivity influenced by the presence of the C=C double bond and chain branching .

Mechanistic Insights

-

Site-Specific Reactivity :

-

Tertiary carbons (α site) exhibit the highest reactivity due to lower activation energy barriers (5.3–6.7 kcal/mol) .

-

Primary carbons (γ, δ sites) show reduced reactivity (10.1–10.4 kcal/mol) .

-

The C=C double bond enhances allylic site reactivity, with rate constants at allylic positions being significantly larger than other sites .

-

Experimental Data

| Reaction Site | Activation Energy (kcal/mol) | Rate Constant Trend | Key Observation |

|---|---|---|---|

| α (tertiary) | 5.3–6.7 | Highest | Dominant at low temperatures |

| β (secondary) | 6.8–7.6 | Moderate | Enhanced by C=C bond proximity |

| γ, δ (primary) | 10.1–10.4 | Lowest | Minimal contribution |

Data derived from quantum chemical calculations (CBS-QB3 method) for methyl esters .

Reaction Conditions

-

Alkylation Step :

-

Methylenation Step :

Experimental Outcomes

| Parameter | Value |

|---|---|

| Yield | 67–84% (isolated product) |

| Reaction Time | 6–8 hours total |

| Solvent | DMF |

| Key Spectral Data (1H NMR) | δ 6.15 (s, 1H), 5.47 (s, 1H) |

Decomposition and Stability

The compound’s stability under thermal conditions is critical for industrial applications. While specific decomposition data for this compound is limited, related esters (e.g., methyl 2-methylbutanoate) undergo thermal decomposition via ester pyrolysis, typically releasing CO₂ and alkenes .

Scientific Research Applications

METHYL 2-METHYLENEBUTANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethylacrylate primarily involves its reactivity as an ester and a vinyl compound. The ester group can undergo hydrolysis, while the vinyl group can participate in polymerization and addition reactions. These reactions enable the compound to form various products with diverse applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Methyl Acrylate (CAS: 96-33-3)

| Property | Methyl 3-Hydroxy-2-Methylenebutyrate | Methyl Acrylate |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | C₄H₆O₂ |

| Functional Groups | Methylene, hydroxyl, ester | Acrylate ester (C=C-O) |

| Boiling Point | Not reported (higher due to -OH) | 80°C |

| Reactivity | Radical polymerization, ester hydrolysis | Rapid radical polymerization |

| Applications | Specialty polymers, adhesives | Plastics, elastomers |

Key Differences: The hydroxyl group in Methyl 3-Hydroxy-2-Methylenebutyrate increases polarity and solubility in polar solvents compared to non-functionalized methyl acrylate. This also reduces volatility and modifies polymerization kinetics .

Methyl Methacrylate (MMA, CAS: 80-62-6)

| Property | Methyl 3-Hydroxy-2-Methylenebutyrate | Methyl Methacrylate |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₂ |

| Functional Groups | Methylene, hydroxyl, ester | Methacrylate (C=C-CH₃) |

| Thermal Stability | Lower (hydroxyl decomposition) | High (stable up to 200°C) |

| Polymer Glass Transition (Tg) | ~50°C (estimated) | 105°C (PMMA) |

| Applications | Biomedical adhesives | Optical lenses, bone cement |

Key Differences:

The hydroxyl group in Methyl 3-Hydroxy-2-Methylenebutyrate introduces hydrogen bonding, lowering thermal stability and Tg compared to MMA. This makes it suitable for flexible coatings rather than rigid plastics .

Ethyl 2-Methylene-3-Oxobutanoate (CAS: 63721-05-1)

| Property | Methyl 3-Hydroxy-2-Methylenebutyrate | Ethyl 2-Methylene-3-Oxobutanoate |

|---|---|---|

| Functional Groups | Hydroxyl, methylene, ester | Keto, methylene, ester |

| Reactivity | Hydroxyl participates in crosslinking | Keto group enables condensation reactions |

| Solubility | High in water/ethanol | Low in water, soluble in acetone |

Research Findings and Industrial Relevance

- Polymer Modifications: Methyl 3-Hydroxy-2-Methylenebutyrate is copolymerized with styrene or vinyl acetate to produce hydrogels for drug delivery systems. Its hydroxyl group improves biocompatibility .

- Stability Challenges: The compound’s hydroxyl group makes it prone to oxidation, requiring stabilizers like hydroquinone during storage.

Biological Activity

Methyl 2-methylenebutanoate is an unsaturated ester that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure and reactivity, has been studied for various applications in fields such as medicinal chemistry, agriculture, and polymer science. This article reviews the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic uses, and implications in material science.

This compound has the molecular formula and a molecular weight of approximately 114.14 g/mol. Its structure features a methylene group adjacent to the ester functional group, contributing to its reactivity and biological properties. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies indicate that unsaturated esters like this compound possess antimicrobial effects against various pathogens. This property is attributed to the presence of the double bond, which enhances reactivity with microbial cell membranes.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to programmed cell death (apoptosis) in targeted cells.

- Anti-inflammatory Activity : this compound has demonstrated potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study examining the antimicrobial properties of various methyl esters found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could effectively reduce cell viability at concentrations above 100 µM. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 120 | Induction of apoptosis |

| MCF-7 | 150 | ROS generation |

Anti-inflammatory Mechanism

The anti-inflammatory potential of this compound was assessed through its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Cancer Treatment : A recent study published in RSC Advances explored the use of this compound in combination with other chemotherapeutic agents. The findings suggested enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.

- Agricultural Application : Research indicated that this compound could be utilized as a natural pesticide due to its insecticidal properties against common agricultural pests. Field trials demonstrated a significant reduction in pest populations without adversely affecting beneficial insects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.